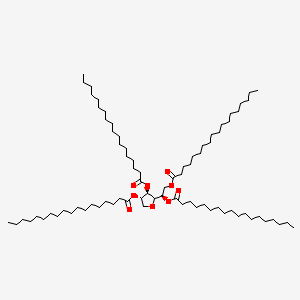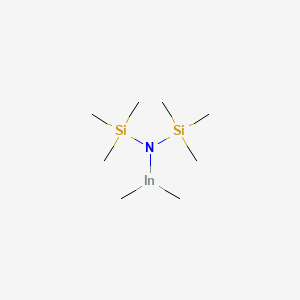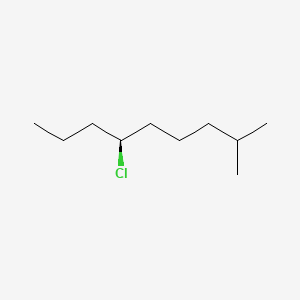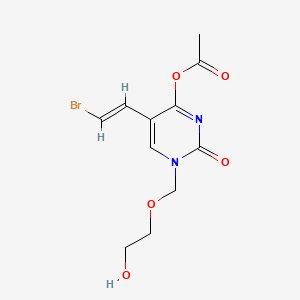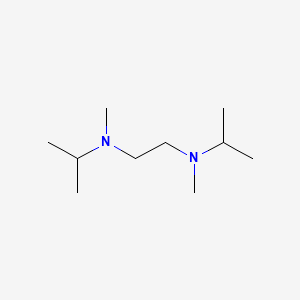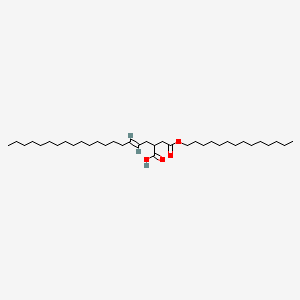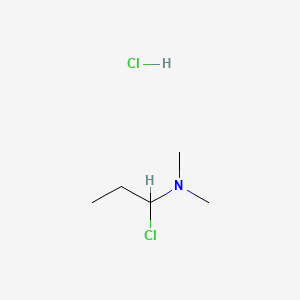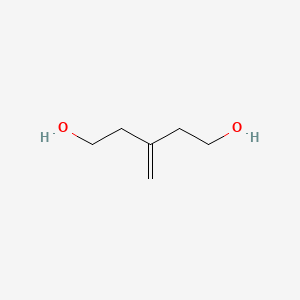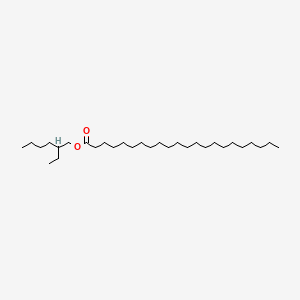
N,N'-Bis(3,3-dimethyl-2-butyl)-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine: is an organic compound with a complex structure, characterized by the presence of two 3,3-dimethyl-2-butyl groups attached to an ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3,3-dimethyl-2-butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, sulfonates; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
Aplicaciones Científicas De Investigación
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell signaling pathways.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the overall metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3,3-dimethylbutan-2-yl)hexane-1,6-diamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-propylenediamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-butylenediamine
Uniqueness
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine stands out due to its specific structural configuration, which imparts unique chemical properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and selectivity in chemical reactions.
Propiedades
Número CAS |
93761-28-5 |
|---|---|
Fórmula molecular |
C14H32N2 |
Peso molecular |
228.42 g/mol |
Nombre IUPAC |
N,N'-bis(3,3-dimethylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(13(3,4)5)15-9-10-16-12(2)14(6,7)8/h11-12,15-16H,9-10H2,1-8H3 |
Clave InChI |
AOCQHKZHPHCRTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)NCCNC(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


